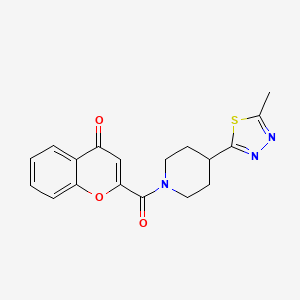

2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one

Description

The compound 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a heterocyclic hybrid molecule comprising three key structural motifs:

- Chromen-4-one core: A bicyclic system with a benzopyran-4-one scaffold, known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- 5-Methyl-1,3,4-thiadiazole substituent: A sulfur- and nitrogen-containing heterocycle with electron-withdrawing properties, often employed to improve metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-19-20-17(25-11)12-6-8-21(9-7-12)18(23)16-10-14(22)13-4-2-3-5-15(13)24-16/h2-5,10,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPICLBRWYWJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is a hybrid molecule that combines a chromone scaffold with a thiadiazole-piperidine moiety. This structural combination is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Research indicates that it exhibits antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-thiadiazoles possess significant antimicrobial properties. For instance, compounds featuring the thiadiazole ring have demonstrated effectiveness against various bacterial strains. The mechanism often involves the inhibition of microbial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies have evaluated its cytotoxic effects against different cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.36 | Induction of apoptosis via Bax/Bcl-2 modulation |

| This compound | HepG2 | 3.21 | Cell cycle arrest at S and G2/M phases |

These results suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic factors like Bax and caspase activation.

The proposed mechanism by which this compound exerts its biological effects involves:

- Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity.

- Apoptosis Induction: It influences apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: The compound has been shown to halt the progression of cancer cells through critical phases of the cell cycle.

Case Studies

In a notable study involving various thiadiazole derivatives, it was found that modifications in the piperidine moiety significantly affected the anticancer activity. For example, substituting different groups on the piperidine ring enhanced selectivity and potency against cancerous cells while minimizing toxicity to normal cells.

Case Study: Anticancer Efficacy

A series of experiments demonstrated that compounds similar to our target compound showed a marked increase in cytotoxicity when specific functional groups were added to the piperidine ring. This highlights the importance of structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Differences and Implications

Core Flexibility vs. Rigidity :

- The target compound’s piperidine-carbonyl linker introduces conformational flexibility compared to rigid pyridine-sulfonamide (e.g., ) or pyrazolo-pyrimidine cores (e.g., –4). This flexibility may enhance binding to dynamic enzyme pockets but could reduce selectivity .

- In contrast, the pyrazolo-pyrimidine derivatives (–4) exhibit planar, aromatic systems that favor π-π stacking interactions with kinases or DNA targets .

However, the dimethylthiazole substituent in may enhance lipophilicity, favoring membrane penetration .

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions similar to those in (e.g., aromatic substitution under high temperature/pressure). In contrast, pyrazolo-pyrimidine derivatives (–4) require multi-step Suzuki-Miyaura cross-coupling or boronate chemistry, increasing complexity .

Research Findings and Hypotheses

- Anticancer Potential: Chromenone-thiadiazole hybrids (e.g., ) demonstrate inhibitory activity against cancer cell lines, suggesting the target compound may share similar mechanisms, such as tubulin binding or kinase inhibition .

- Metabolic Stability : The 5-methyl group on the thiadiazole ring may reduce oxidative metabolism compared to unmethylated analogues, as seen in sulfonamide derivatives .

- Toxicity Concerns : Fluorophenyl substituents in –4 are associated with increased cytotoxicity but may also elevate off-target effects, whereas the target compound’s piperidine moiety could mitigate this through improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.